molecular formula C10H10Cl2N4 B1476007 3-Azido-1-(3,5-dichlorobenzyl)azetidine CAS No. 2097977-34-7

3-Azido-1-(3,5-dichlorobenzyl)azetidine

Cat. No. B1476007
CAS RN: 2097977-34-7
M. Wt: 257.12 g/mol
InChI Key: LNDQASDCQIZFBL-UHFFFAOYSA-N
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Description

3-Azido-1-(3,5-dichlorobenzyl)azetidine is an organic compound with the molecular formula C10H10Cl2N4 . It’s a versatile and important molecule with potential applications in various fields of research.


Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3,5-dichlorobenzyl)azetidine consists of a four-membered azetidine ring with an azido group and a 3,5-dichlorobenzyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Azido-1-(3,5-dichlorobenzyl)azetidine are not available, azides are known to participate in [3+2] cycloaddition reactions .

Scientific Research Applications

Synthetic Chemistry

Azetidines are immensely reactive and have significant potential in synthetic chemistry . They are ubiquitously present in natural products and are important in medicinal chemistry . The synthetic transformations of C-3 functionalized azetidin-2-ones lead towards the synthesis of functionally decorated heterocyclic compounds .

Amino Acid Surrogates

Azetidines are considered remarkable for their aptness as amino acid surrogates . They have potential in peptidomimetic and nucleic acid chemistry .

Catalytic Processes

Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Photocycloaddition Reactions

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Thermal Research

The systematical thermal behaviors of 3-Azido-1,3-dinitroazetidine (ADNAZ) was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C .

Decomposition Mechanism

A detailed decomposition mechanism was proposed based on the experimental results . Small molecular fragments from ADNAZ’s thermolysis includes H2, H2O, CN, HCN, N2, NO, C2H2O, HN3, CO2, and NO2 .

Safety and Hazards

Azides, including 3-Azido-1-(3,5-dichlorobenzyl)azetidine, can be hazardous due to their reactivity . Low molecular weight azides are considered especially hazardous and are avoided .

Future Directions

Azetidines, including 3-Azido-1-(3,5-dichlorobenzyl)azetidine, have attracted major attention in organic synthesis due to their unique four-membered heterocycle structure . The field of organic azides has exploded with the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes . This type of formal 1,3-dipolar cycloaddition became the most famous example of so-called “click chemistry”, and the field of organic azides exploded .

properties

IUPAC Name

3-azido-1-[(3,5-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-1-7(2-9(12)3-8)4-16-5-10(6-16)14-15-13/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDQASDCQIZFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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